molecular formula C12H17Cl2NO B1426538 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride CAS No. 1220028-22-7

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

Cat. No. B1426538
CAS RN: 1220028-22-7
M. Wt: 262.17 g/mol
InChI Key: UNXSRXMIIOVHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride (CMPP) is a synthetic compound belonging to the class of organochlorine pharmaceuticals. It is a white crystalline powder that is soluble in water and has a molecular weight of 315.8 g/mol. CMPP is used in scientific research as an inhibitor of monoamine oxidase (MAO) and is commonly used in lab experiments to study the effects of monoamine neurotransmitters.

Scientific Research Applications

Pharmacology: Histamine H4 Receptor Antagonism

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride: is utilized in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists . These compounds have potential therapeutic applications in treating allergic conditions and inflammatory diseases by modulating immune responses.

Material Science: Advanced Battery Science

In the realm of material science, this compound contributes to the development of advanced battery technologies . Its chemical properties can be harnessed to improve the efficiency and stability of battery components, which is crucial for the advancement of energy storage solutions.

Medical Research: Drug Synthesis

The compound serves as a key reactant in the synthesis of various drugs . Its versatility in chemical reactions makes it a valuable asset in medical research, particularly in the creation of new pharmacological agents with potential benefits for health care.

Biochemistry: Enzyme Inhibition

In biochemistry, 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride is involved in studies related to enzyme inhibition . By affecting enzyme activity, researchers can explore therapeutic avenues for diseases where enzyme regulation plays a significant role.

Industrial Uses: Tubulin Inhibition

Industrially, derivatives of this compound have been identified as tubulin inhibitors, which are crucial in cancer research . These inhibitors can disrupt cell division in cancer cells, providing a pathway for developing anti-cancer therapies.

Environmental Applications: Synthesis and Pharmacological Applications

Environmental applications of piperidine derivatives, including 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride , encompass the synthesis of compounds with pharmacological relevance . These substances can be designed to minimize environmental impact while retaining their therapeutic efficacy.

properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXSRXMIIOVHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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